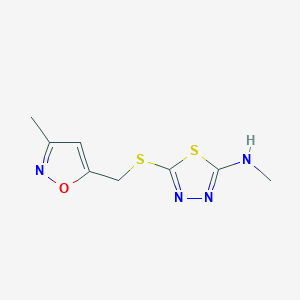
Rad51-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rad51-IN-8 is a compound known for its inhibitory activity against the RAD51-BRCA2 protein-protein interaction. RAD51 is a crucial protein involved in the homologous recombination repair of DNA double-strand breaks, a process essential for maintaining genomic stability. The inhibition of RAD51-BRCA2 interaction by this compound has significant implications in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents .
Preparation Methods
The synthesis of Rad51-IN-8 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents like halides and organometallic compounds.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Rad51-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Rad51-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the mechanisms of homologous recombination and DNA repair.
Biology: Employed in research to understand the role of RAD51 in cellular processes and its regulation.
Mechanism of Action
Rad51-IN-8 exerts its effects by inhibiting the interaction between RAD51 and BRCA2. RAD51 is a recombinase that forms nucleoprotein filaments on single-stranded DNA, facilitating the search for homologous sequences and strand invasion during homologous recombination. BRCA2 is a mediator that assists RAD51 in forming these filaments. By inhibiting this interaction, this compound disrupts the formation of RAD51 filaments, thereby impairing the homologous recombination repair process. This leads to the accumulation of DNA damage in cancer cells, making them more susceptible to DNA-damaging agents .
Comparison with Similar Compounds
Rad51-IN-8 can be compared with other RAD51 inhibitors such as RI-1 and RS-1:
This compound is unique in its specific inhibition of the RAD51-BRCA2 interaction, making it a valuable tool for studying this protein-protein interaction and its role in DNA repair.
Properties
Molecular Formula |
C16H14Cl2FN3O2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-fluoropyridin-3-yl)methylideneamino]butanamide |
InChI |
InChI=1S/C16H14Cl2FN3O2/c17-12-5-6-14(13(18)9-12)24-8-2-4-15(23)22-21-10-11-3-1-7-20-16(11)19/h1,3,5-7,9-10H,2,4,8H2,(H,22,23)/b21-10+ |
InChI Key |
AMYMGDKGSBDGMC-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)F)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


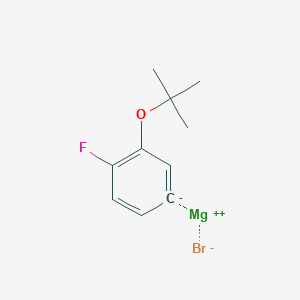
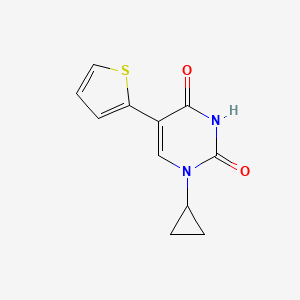
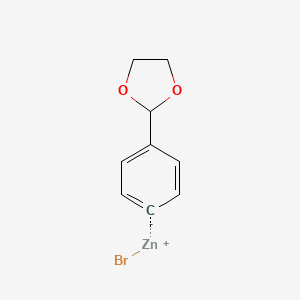
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
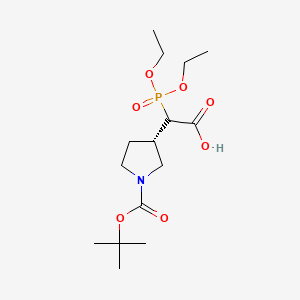
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
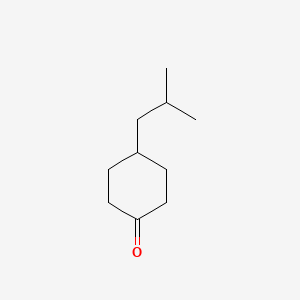

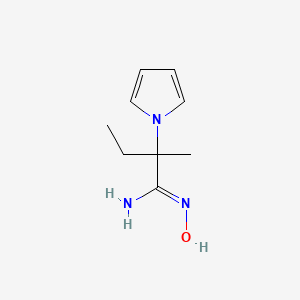
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
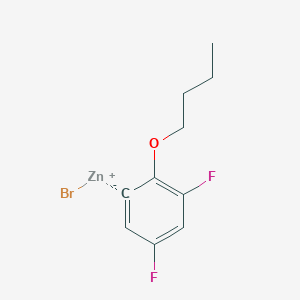
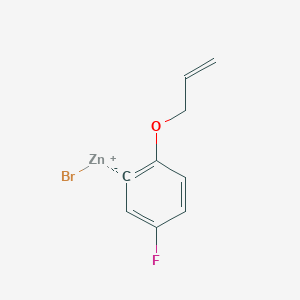
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
